REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]([F:16])([F:15])[F:14])[C:10](O)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1.O>[F:14][C:13]([F:15])([F:16])[CH:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:4])[CH3:3])[CH2:10][OH:11] |f:3.4|
|
Name
|
|
Quantity
|
138.7 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 45 min the resulting suspension was filtered through GF/F
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filter paper with THF
|
Type
|
CUSTOM
|
Details
|
the filtrate was isolated
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
STIRRING
|
Details
|
H2O (30 mL) with stirring
|
Type
|
STIRRING
|
Details
|
After stirring for 5 min the layers
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
the organic phase washed brine (1×30 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CO)NC(OC(C)(C)C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |